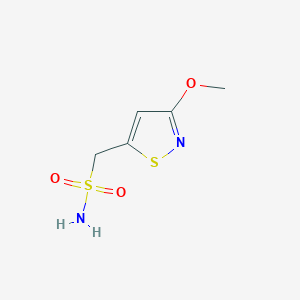
(2,2,3,3-Tetrafluorociclobutil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,3,3-Tetrafluorocyclobutyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrafluorocyclobutyl group
Aplicaciones Científicas De Investigación
(2,2,3,3-Tetrafluorocyclobutyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetrafluorocyclobutyl)benzene typically involves the cycloaddition of tetrafluoroethylene with benzene under specific conditions. One common method is the Diels-Alder reaction, where tetrafluoroethylene acts as the dienophile and benzene as the diene. The reaction is usually carried out at elevated temperatures and pressures to facilitate the formation of the cyclobutyl ring .
Industrial Production Methods: Industrial production of (2,2,3,3-Tetrafluorocyclobutyl)benzene may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cycloaddition process .
Análisis De Reacciones Químicas
Types of Reactions: (2,2,3,3-Tetrafluorocyclobutyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated cyclobutyl derivatives.
Substitution: Nitro, sulfo, or halo derivatives of (2,2,3,3-Tetrafluorocyclobutyl)benzene.
Mecanismo De Acción
The mechanism of action of (2,2,3,3-Tetrafluorocyclobutyl)benzene involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- (2,2,3,3-Tetrafluorocyclobutyl)methane
- (2,2,3,3-Tetrafluorocyclobutyl)ethane
- (2,2,3,3-Tetrafluorocyclobutyl)propane
Comparison: (2,2,3,3-Tetrafluorocyclobutyl)benzene is unique due to the presence of the benzene ring, which imparts distinct chemical and physical properties compared to its aliphatic counterparts. The aromatic ring enhances the compound’s stability and reactivity, making it more suitable for specific applications in materials science and pharmaceuticals .
Propiedades
IUPAC Name |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMKZLVAVCVTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2469946.png)

![N-(4-methylphenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2469951.png)

![1-((3R,5r,8r,9r,10s,13s,14s,17s)-3-hydroxy-3,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B2469953.png)

![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)

![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/new.no-structure.jpg)
![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
